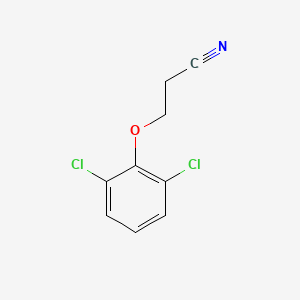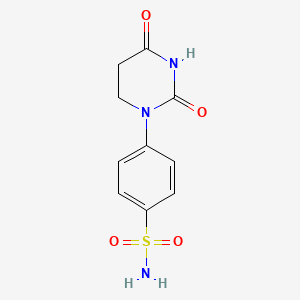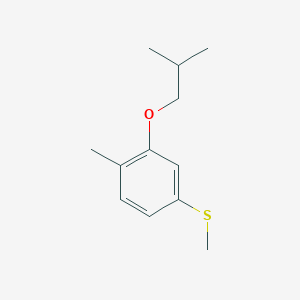
methyl (2S)-2-amino-3-benzhydrylsulfanylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-amino-3-benzhydrylsulfanylpropanoate is an organic compound that belongs to the class of amino acid derivatives It features a benzhydryl group attached to a sulfur atom, which is further connected to a propanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as benzhydryl chloride, L-cysteine, and methyl acrylate.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out at room temperature to moderate temperatures (20-50°C) and may require solvents such as ethanol or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Methyl (2S)-2-amino-3-benzhydrylsulfanylpropanoate can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzhydryl group, yielding simpler amino acid derivatives.
Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Simpler amino acid derivatives.
Substitution: Various substituted amino acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Peptides: Methyl (2S)-2-amino-3-benzhydrylsulfanylpropanoate can be used as a building block in the synthesis of peptides and peptidomimetics.
Chiral Catalysts: The compound can serve as a ligand in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Protein Modification: The compound can be used to modify proteins through thiol-disulfide exchange reactions.
Medicine
Drug Development:
Prodrug Design: The compound can be modified to create prodrugs that release active drugs under specific physiological conditions.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and intermediates for various industrial applications.
Material Science: Potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which methyl (2S)-2-amino-3-benzhydrylsulfanylpropanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzhydryl group can enhance binding affinity to these targets, while the sulfur atom can participate in redox reactions or form disulfide bonds. The compound may also act as a competitive inhibitor by mimicking the natural substrate of the target enzyme.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2S)-2-amino-3-mercaptopropanoate: Similar structure but lacks the benzhydryl group.
Methyl (2S)-2-amino-3-(4-methylbenzhydrylsulfanyl)propanoate: Contains a methyl-substituted benzhydryl group.
Methyl (2S)-2-amino-3-(4-chlorobenzhydrylsulfanyl)propanoate: Contains a chloro-substituted benzhydryl group.
Uniqueness
Methyl (2S)-2-amino-3-benzhydrylsulfanylpropanoate is unique due to the presence of the benzhydryl group, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to molecular targets and provide unique properties compared to other similar compounds.
Propiedades
Número CAS |
1624272-57-6 |
|---|---|
Fórmula molecular |
C17H19NO2S |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-3-benzhydrylsulfanylpropanoate |
InChI |
InChI=1S/C17H19NO2S/c1-20-17(19)15(18)12-21-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-16H,12,18H2,1H3/t15-/m1/s1 |
Clave InChI |
DNLBQBYLDNFKGK-OAHLLOKOSA-N |
SMILES isomérico |
COC(=O)[C@@H](CSC(C1=CC=CC=C1)C2=CC=CC=C2)N |
SMILES canónico |
COC(=O)C(CSC(C1=CC=CC=C1)C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13082630.png)



